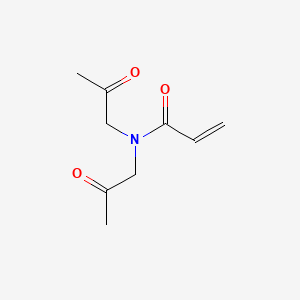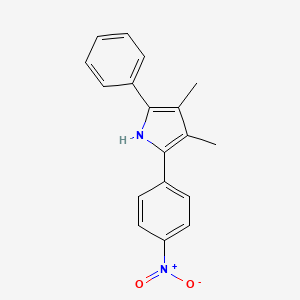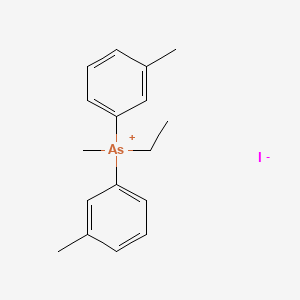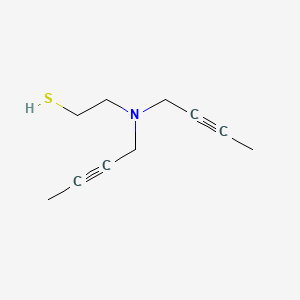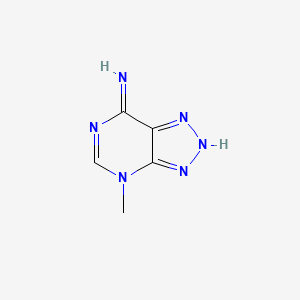
4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under supercritical carbon dioxide conditions . This method is advantageous as it is solvent-free and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of supercritical carbon dioxide and catalytic amounts of ZnCl₂ can be adapted for larger-scale production, ensuring efficiency and sustainability.
化学反応の分析
Types of Reactions
4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
科学的研究の応用
4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine
Uniqueness
4H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 4-methyl- stands out due to its specific methyl substitution, which can influence its biological activity and chemical reactivity. This unique structural feature can enhance its potency as a CDK2 inhibitor compared to other similar compounds .
特性
CAS番号 |
77022-74-3 |
|---|---|
分子式 |
C5H6N6 |
分子量 |
150.14 g/mol |
IUPAC名 |
4-methyl-2H-triazolo[4,5-d]pyrimidin-7-imine |
InChI |
InChI=1S/C5H6N6/c1-11-2-7-4(6)3-5(11)9-10-8-3/h2,6H,1H3,(H,8,9,10) |
InChIキー |
SPDVLCBGNKOYNT-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=N)C2=NNN=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


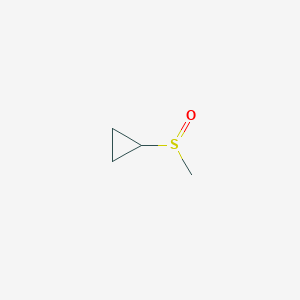
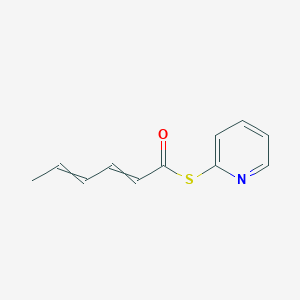
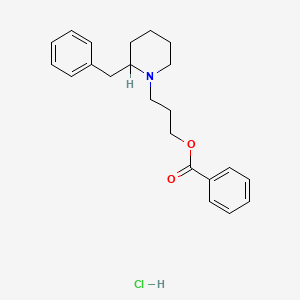
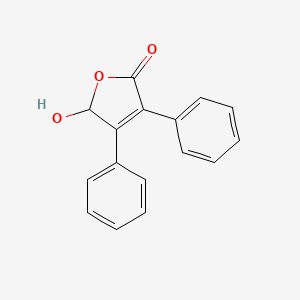

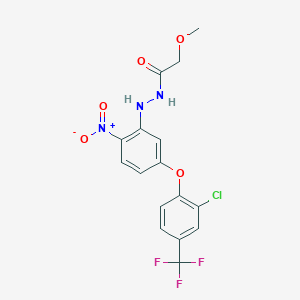

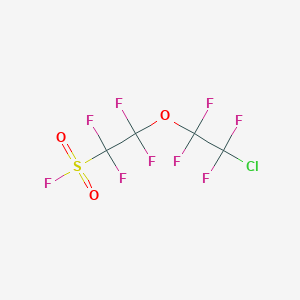

![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)
